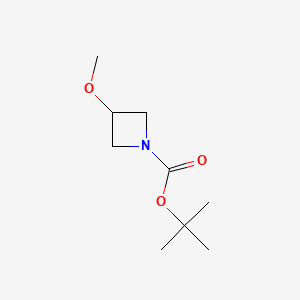![molecular formula C6H6N4 B1322835 7-Aminoimidazo[1,2-a]pyrimidin CAS No. 462651-80-5](/img/structure/B1322835.png)
7-Aminoimidazo[1,2-a]pyrimidin
Übersicht
Beschreibung
Imidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-A]pyrimidin-7-amine has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Imidazo[1,2-A]pyrimidin-7-amine has been identified as a potent inhibitor of the KRAS G12C mutation . This mutation is commonly found in various types of cancers and has been a challenging target for anticancer therapies .
Mode of Action
The compound interacts with its target through a covalent bond , thereby inhibiting the function of the KRAS G12C mutation . This interaction results in the disruption of the signaling pathways that are essential for the survival and proliferation of cancer cells .
Biochemical Pathways
The inhibition of the KRAS G12C mutation affects several downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways can lead to the death of cancer cells .
Pharmacokinetics
Covalent inhibitors often exhibit prolonged target engagement and reduced systemic clearance, which can enhance bioavailability .
Result of Action
The inhibition of the KRAS G12C mutation by Imidazo[1,2-A]pyrimidin-7-amine leads to the disruption of essential signaling pathways in cancer cells . This disruption can result in the death of these cells, thereby exerting an anticancer effect .
Action Environment
The action, efficacy, and stability of Imidazo[1,2-A]pyrimidin-7-amine can be influenced by various environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazo[1,2-A]pyrimidin-7-amine can be synthesized through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another approach involves the use of multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of Imidazo[1,2-A]pyrimidin-7-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidin-7-one, while reduction may produce imidazo[1,2-A]pyrimidin-7-amine derivatives with reduced functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-A]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-A]pyrazine: Another similar compound with a pyrazine ring fused to an imidazole ring.
Uniqueness
Imidazo[1,2-A]pyrimidin-7-amine is unique due to its specific ring structure and the presence of an amine group at the 7-position, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug design and development .
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQXJHNUIWISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629492 | |
| Record name | Imidazo[1,2-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462651-80-5 | |
| Record name | Imidazo[1,2-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing PET tracers targeting tau aggregates in Alzheimer's Disease?
A1: Alzheimer's disease is characterized by the presence of both tau neurofibrillary tangles and beta-amyloid (Aβ) plaques in the brain. While both contribute to the disease pathology, recent research suggests that tau aggregates may correlate more closely with disease progression. [] Therefore, having a PET tracer that specifically binds to tau aggregates would allow researchers and clinicians to:
Q2: How do the imidazo[1,2-a]pyrimidin-7-amine derivatives described in the paper interact with their target?
A2: The paper focuses on the identification of novel PET tracers rather than an in-depth analysis of their binding mechanisms. The research shows that the three novel imidazo[1,2-a]pyrimidin-7-amine derivatives (specifically, 2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine ([11C]RO6924963), N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine ([11C]RO6931643), and [18F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine ([18F]RO6958948)) exhibit high affinity for tau neurofibrillary tangles. [] This suggests that these compounds likely bind to specific sites on the aggregated tau protein. Further research is needed to elucidate the exact binding sites and the molecular interactions involved.
Q3: What are the advantages of the identified imidazo[1,2-a]pyrimidin-7-amine derivatives as potential PET tracers?
A3: The study highlights several promising characteristics of the identified compounds:
- High affinity for tau neurofibrillary tangles: This ensures specific binding and reduces off-target interactions. []
- Excellent selectivity against Aβ plaques: This allows for specific imaging of tau pathology and distinguishes it from Aβ. []
- Appropriate pharmacokinetic and metabolic properties: The compounds exhibit favorable distribution, metabolism, and clearance profiles in mice and non-human primates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)






![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)
